Methyl 2-bromo-6-fluoro-3-iodobenzoate
Description
Methyl 2-bromo-6-fluoro-3-iodobenzoate is a halogenated aromatic ester with a complex substitution pattern, featuring bromine (Br), fluorine (F), and iodine (I) at positions 2, 6, and 3 of the benzoate ring, respectively. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for coupling reactions (e.g., Suzuki-Miyaura or Ullmann cross-couplings) due to the distinct reactivities of its halogen substituents. Its molecular formula is C₈H₅BrFIO₂, with a molecular weight of 369.93 g/mol (calculated).
Properties
IUPAC Name |
methyl 2-bromo-6-fluoro-3-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJHHPFNUVSRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Halogenation and Esterification
Comparative Analysis of Methods
| Method | Key Steps | Yield | Regioselectivity | Complexity |
|---|---|---|---|---|
| Sequential Halogenation | Bromination → Esterification | 70–78% | Moderate | Low |
| DoM Strategy | Lithiation → Bromination | 80–85% | High | High |
| Sandmeyer Iodination | Diazotization → Iodination → Esterification | 58–62% | Moderate | Moderate |
Notes :
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The DoM strategy offers superior regioselectivity but requires specialized equipment.
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Sandmeyer iodination is cost-effective but limited by diazonium salt stability.
Reaction Optimization and Challenges
Halogen Compatibility
Solvent and Catalyst Selection
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Solvents : Ethanol and acetonitrile are preferred for halogenation due to polar aprotic properties.
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Catalysts : Pd/C or CuI enhances iodination efficiency in DoM approaches.
Analytical Characterization
Post-synthesis analysis ensures product integrity:
-
NMR Spectroscopy :
-
Mass Spectrometry :
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-fluoro-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of azido or cyano derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Chemical Synthesis
Methyl 2-bromo-6-fluoro-3-iodobenzoate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique halogen substituents enhance its reactivity, making it suitable for various chemical transformations.
Key Reactions
- Substitution Reactions : The bromine and iodine atoms can be replaced by nucleophiles such as amines or thiols under suitable conditions.
- Reduction Reactions : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
- Oxidation Reactions : The compound can undergo oxidation to yield different functional groups depending on the oxidizing agent used.
Biological Applications
Research has indicated potential biological activities for this compound. It is being investigated as a precursor in the synthesis of bioactive compounds, potentially leading to new therapeutic agents.
Case Study: Drug Development
In a study focusing on drug design, this compound was utilized to synthesize derivatives that exhibited improved pharmacokinetic properties. These derivatives showed promise in modulating cellular pathways involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .
Medicinal Chemistry
The compound's halogenated structure is particularly valuable in medicinal chemistry for developing new pharmaceuticals. The incorporation of fluorine and bromine atoms can significantly influence the biological activity and metabolic stability of drug candidates.
Case Study: Anticancer Research
A recent study explored the use of this compound in synthesizing compounds aimed at targeting cancer cells. The results indicated that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines, highlighting their potential as anticancer agents .
Industrial Applications
Beyond academic research, this compound finds applications in industrial settings, particularly in the development of advanced materials. Its unique chemical properties make it suitable for creating polymers and coatings with enhanced performance characteristics.
Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | High reactivity due to halogen substituents |
| Biological Research | Precursor for bioactive compounds | Potential therapeutic applications |
| Medicinal Chemistry | Development of new pharmaceuticals | Improved pharmacokinetic properties |
| Industrial Applications | Used in advanced materials development | Unique properties for polymers and coatings |
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-fluoro-3-iodobenzoate in chemical reactions involves the activation of the bromine, fluorine, or iodine atoms, which can undergo substitution or coupling reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Methyl 3,6-dibromo-2-fluorobenzoate (CAS: 1214329-17-5)
- Molecular formula : C₈H₅Br₂FO₂
- Molecular weight : 311.93 g/mol .
- Substituents : Bromine at positions 3 and 6, fluorine at position 2.
- Key differences :
- Lacks iodine, reducing molecular weight and leaving-group reactivity.
- Bromine at position 3 vs. iodine in the target compound; iodine’s larger atomic radius enhances polarizability and nucleophilic substitution rates.
- Applications : Used in fine chemical synthesis and as a pharmaceutical intermediate .
Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate (CAS: Not provided)
- Molecular formula : C₈H₅BrClFIO₂ (inferred).
- Molecular weight : ~388.38 g/mol (estimated).
- Substituents : Bromine (position 5), chlorine (position 2), fluorine (position 4), iodine (position 3).
- Key differences :
- Additional chlorine substituent increases molecular weight and steric hindrance.
- Substitution pattern alters electronic effects (e.g., chlorine’s electron-withdrawing nature at position 2 may direct reactivity differently).
- Applications : Likely employed in specialized coupling reactions or agrochemical synthesis .
Generalized Comparison of Physical and Reactivity Properties
Biological Activity
Methyl 2-bromo-6-fluoro-3-iodobenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrF I O
- Molecular Weight : Approximately 340.94 g/mol
The compound features multiple halogen substituents, which significantly influence its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine, fluorine, and iodine atoms allows the compound to form halogen bonds, enhancing binding affinity and specificity towards target biomolecules such as enzymes and receptors.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways crucial for cellular functions.
- Protein Interaction : It has shown potential in affecting protein interactions, which can be pivotal in therapeutic contexts, particularly in diseases where such interactions are disrupted.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating inhibitory effects that warrant further investigation into its potential as an antimicrobial agent.
Cytotoxicity and Therapeutic Potential
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. Initial findings suggest that it may induce apoptosis in certain cancer cells, indicating its potential as a chemotherapeutic agent. However, comprehensive studies are required to elucidate the precise mechanisms involved and the therapeutic window of this compound .
Case Studies
-
Inhibition of T3SS in Pathogenic Bacteria :
- A study investigated the compound's ability to inhibit the Type III secretion system (T3SS) in C. rodentium, a model organism for studying pathogenicity. Results showed that at concentrations around 50 µM, this compound could significantly reduce T3SS activity, suggesting a mechanism for its antimicrobial effects .
- Structure-Activity Relationship (SAR) Studies :
Comparison with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| This compound | 340.94 | Potential enzyme inhibitor; antimicrobial properties |
| Methyl 2-bromo-6-cyano-4-iodobenzoate | 340.94 | Inhibits specific enzymes; affects protein interactions |
| Methyl 4-bromo-2-cyano-6-iodobenzoate | 340.94 | Similar enzyme inhibition; different selectivity |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions via splitting patterns (e.g., coupling constants for fluorine at ~160 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H⁺] at 358.85 g/mol) and fragmentation patterns .
- X-ray Crystallography : ORTEP-3 software aids in generating 3D molecular models to resolve ambiguities in stereoelectronic effects .
How do steric and electronic effects of the bromo, fluoro, and iodo substituents impact cross-coupling reactions (e.g., Suzuki or Ullmann couplings)?
Q. Advanced
- Electronic effects : The electron-withdrawing fluorine atom activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Iodo and bromo groups act as leaving groups in cross-couplings, with iodine’s lower bond dissociation energy favoring oxidative addition in Pd-catalyzed reactions .
- Steric hindrance : The bulky iodine atom at the 3-position may slow coupling kinetics, requiring optimized ligands (e.g., XPhos) or elevated temperatures (80–100°C) .
- Data contradiction example : Conflicting yields in Suzuki couplings may arise from competing protodehalogenation; using anhydrous solvents (e.g., DMF) and degassed conditions mitigates this .
What strategies resolve contradictions in spectroscopic data during structural characterization?
Q. Advanced
- Multi-technique validation : Combine NMR, IR, and X-ray data. For example, unexpected NOE correlations in NMR may indicate non-planar conformations, resolved via crystallography .
- Isotopic labeling : ¹⁹F NMR tracking clarifies fluorine’s electronic environment in competing reaction pathways .
- Computational modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies (IR) and chemical shifts (NMR) to cross-validate experimental data .
How is this compound utilized in synthesizing heterocyclic compounds (e.g., benzimidazoles or indoles)?
Q. Advanced
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Benzimidazole synthesis : The iodine substituent undergoes Ullmann coupling with o-phenylenediamine derivatives, followed by cyclization under acidic conditions .
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Indole derivatives : Pd-catalyzed cross-coupling with alkynes generates intermediates for Fischer indole synthesis .
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Example protocol :
Step Reagents/Conditions Outcome 1. Coupling Pd(OAc)₂, XPhos, K₂CO₃, DMF, 100°C Biaryl intermediate 2. Cyclization HCl (conc.), reflux Benzimidazole core
What challenges arise in optimizing reaction conditions for large-scale synthesis, and how are they addressed?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification. Switch to toluene/water biphasic systems for easier extraction .
- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize costs while maintaining efficiency .
- Byproduct management : Protodeiodination byproducts are minimized using silver additives (e.g., Ag₂CO₃) to trap iodide ions .
How does the compound’s reactivity compare to analogs lacking iodine (e.g., Methyl 2-bromo-6-fluorobenzoate)?
Q. Advanced
- Enhanced leaving-group ability : Iodine’s lower bond energy facilitates nucleophilic aromatic substitution (NAS) compared to bromine or chlorine.
- Steric effects : The 3-iodo group increases steric bulk, reducing reaction rates in crowded transition states (e.g., Buchwald-Hartwig amination). Kinetic studies show a 30% slower rate vs. non-iodinated analogs .
- Electronic modulation : Iodine’s polarizability stabilizes negative charge buildup in intermediates, favoring certain pathways (e.g., Meisenheimer complex formation) .
What role does this compound play in pharmaceutical intermediate synthesis?
Q. Advanced
- Anticancer agents : Serves as a precursor for kinase inhibitors via Sonogashira coupling with terminal alkynes .
- Antibacterial compounds : Iodine substitution enhances lipophilicity, improving membrane permeability in Gram-negative bacteria .
- Case study : A 2023 study modified the compound into a fluorinated tubulin inhibitor, achieving IC₅₀ = 12 nM in HeLa cells via structure-activity relationship (SAR) optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
